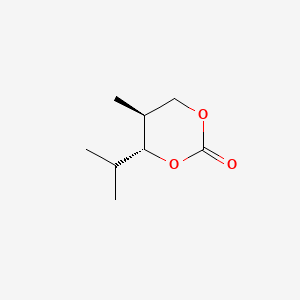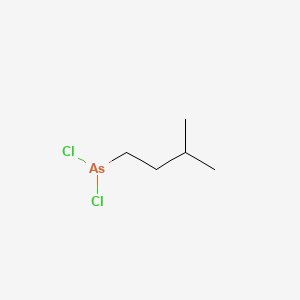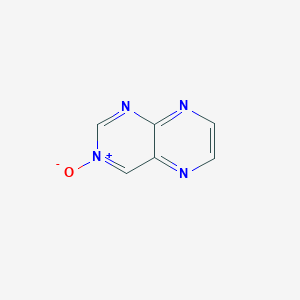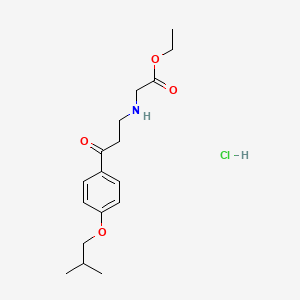![molecular formula C11H11NO3 B13794783 Ethyl 2-[cyano(hydroxy)methyl]benzoate CAS No. 54932-68-2](/img/structure/B13794783.png)
Ethyl 2-[cyano(hydroxy)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyanohydroxymethyl)benzoic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a benzoic acid core with a cyanohydroxymethyl group and an ethyl ester functional group. Its unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanohydroxymethyl)benzoic acid ethyl ester typically involves the esterification of 2-(Cyanohydroxymethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction can be represented as follows:
2-(Cyanohydroxymethyl)benzoic acid+EthanolH2SO42-(Cyanohydroxymethyl)benzoic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. Additionally, the reaction mixture is often subjected to distillation to separate the ester product from the reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyanohydroxymethyl)benzoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of water and an acid or base catalyst.
Reduction: The cyanohydroxymethyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: 2-(Cyanohydroxymethyl)benzoic acid and ethanol.
Reduction: 2-(Aminomethyl)benzoic acid ethyl ester.
Substitution: 2-(Cyanohydroxymethyl)benzoic acid amide.
Aplicaciones Científicas De Investigación
2-(Cyanohydroxymethyl)benzoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Cyanohydroxymethyl)benzoic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes and receptors. The cyanohydroxymethyl group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the cyanohydroxymethyl group.
Methyl benzoate: Similar ester structure with a methyl group instead of an ethyl group.
2-(Hydroxymethyl)benzoic acid ethyl ester: Similar structure but lacks the cyano group.
Uniqueness
2-(Cyanohydroxymethyl)benzoic acid ethyl ester is unique due to the presence of both the cyanohydroxymethyl group and the ethyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
54932-68-2 |
|---|---|
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
ethyl 2-[cyano(hydroxy)methyl]benzoate |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-4-3-5-8(9)10(13)7-12/h3-6,10,13H,2H2,1H3 |
Clave InChI |
NNVDPAPNLPPCAS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1C(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)


![Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate](/img/structure/B13794752.png)


![2-[5-(3-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13794756.png)

![1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13794759.png)

